molecular formula C6H6BrNO2 B12077953 2-Bromo-5-methoxypyridin-3-ol

2-Bromo-5-methoxypyridin-3-ol

Cat. No.: B12077953
M. Wt: 204.02 g/mol
InChI Key: PLTCZLCXDIFILL-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, featuring a bromine atom at the second position, a methoxy group at the fifth position, and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxypyridin-3-ol typically involves the bromination of 5-methoxypyridin-3-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient brominating agents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridin-3-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products

    Substitution: Formation of 2-azido-5-methoxypyridin-3-ol or 2-thiocyanato-5-methoxypyridin-3-ol.

    Oxidation: Formation of 2-bromo-5-methoxypyridin-3-one.

    Reduction: Formation of 5-methoxypyridin-3-ol.

Scientific Research Applications

2-Bromo-5-methoxypyridin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxypyridin-3-ol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized chemical entities and potential therapeutic agents.

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

2-bromo-5-methoxypyridin-3-ol

InChI

InChI=1S/C6H6BrNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3

InChI Key

PLTCZLCXDIFILL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Br)O

Origin of Product

United States

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